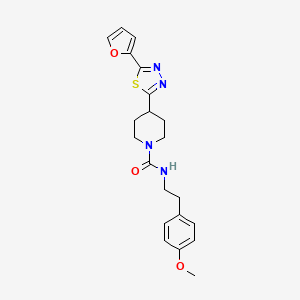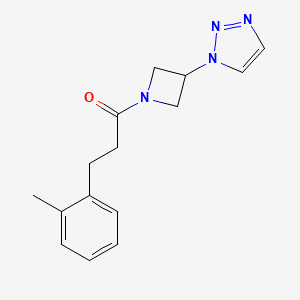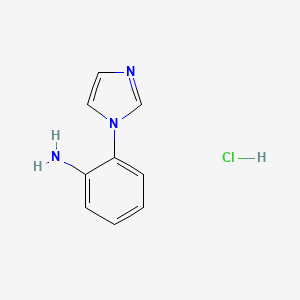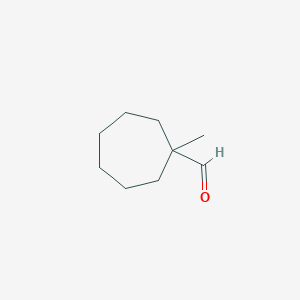
(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-1-(3-Fluorophenyl)ethanol” is a building block used in pharmaceutical synthesis, particularly in the preparation and structure-activity relationship (SAR) of tolylamines with 5-HT6 receptor antagonist activity .
Molecular Structure Analysis
The molecular structure of related compounds like “®-1-(3-Fluorophenyl)ethanol” and “®-1-(3-Fluorophenyl)ethanamine” have been analyzed . These compounds contain a fluorophenyl group and an ethanol or ethanamine group, respectively.
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine, a five-membered ring with nitrogen, have been studied extensively . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “®-1-(3-Fluorophenyl)ethanol” and “®-1-(3-Fluorophenyl)ethanamine” have been analyzed . These compounds are generally stored in a dry place at room temperature .
Applications De Recherche Scientifique
Biotechnological Applications
“®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride” could potentially be used in biotechnological applications involving alcohol dehydrogenases (ADHs). ADHs are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones by transferring C4-hydride from NAD (P)H to the carbonyl carbon of an aldehyde or ketone substrate . This compound could be a substrate for these enzymes, contributing to the asymmetric synthesis of chiral alcohols .
Pharmaceutical Applications
This compound could be used in the production of chiral pharmaceuticals. The high stereoselectivity of ADHs under mild conditions makes them ideal for the production of enantiomerically pure chemicals .
Fine Chemical Production
In addition to pharmaceuticals, “®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride” could also be used in the production of fine chemicals. The ability of ADHs to catalyze the interconversion between alcohols and aldehydes or ketones could be leveraged in the synthesis of a variety of fine chemicals .
Forensic Chemistry & Toxicology
“®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride” is an analytical reference standard categorized as a cathinone . It has been detected in products sold as bath salts or plant food . Therefore, it could be used in forensic chemistry and toxicology for the identification and analysis of such substances .
Stimulant Research
As a cathinone, “®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride” could be used in research related to stimulants . Cathinones are a type of stimulant, and this compound could provide valuable insights into their effects and mechanisms of action .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used widely in organic chemistry to synthesize aryl compounds . While there’s no direct evidence of “®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride” being used in this reaction, the compound’s structure suggests potential applicability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-amino-2-(3-fluorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMNCZRJJLXISS-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508697.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid](/img/structure/B2508698.png)


![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)
![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2508706.png)
![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)


![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2508711.png)

![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol](/img/structure/B2508714.png)
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2508720.png)